molecular formula C9H9ClINO2 B13037897 3-chloro-2-iodo-N-methoxy-N-methylbenzamide

3-chloro-2-iodo-N-methoxy-N-methylbenzamide

Cat. No.: B13037897
M. Wt: 325.53 g/mol
InChI Key: KUFWRVNWJLDSPE-UHFFFAOYSA-N
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Description

3-Chloro-2-iodo-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9ClINO2 and a molecular weight of 325.53 g/mol . This compound is characterized by the presence of chlorine, iodine, methoxy, and methyl groups attached to a benzamide core. It is a versatile chemical used in various scientific research and industrial applications due to its unique reactivity and selectivity.

Preparation Methods

The synthesis of 3-chloro-2-iodo-N-methoxy-N-methylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the iodination of 3-chloroaniline to form 3-chloro-2-iodoaniline. This intermediate is then subjected to a reaction with methoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

3-Chloro-2-iodo-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogens (chlorine and iodine) on the benzene ring makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide, which can replace the halogen atoms with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation reactions using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids. Reduction reactions using lithium aluminum hydride can convert the amide group to an amine.

    Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with various aryl or alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzamide core or the substitution of halogen atoms.

Scientific Research Applications

3-Chloro-2-iodo-N-methoxy-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-2-iodo-N-methoxy-N-methylbenzamide involves its interaction with various molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, further modulating the compound’s activity. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways .

Comparison with Similar Compounds

3-Chloro-2-iodo-N-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of halogen atoms and functional groups, providing a balance of reactivity and stability that is valuable in various applications.

Properties

Molecular Formula

C9H9ClINO2

Molecular Weight

325.53 g/mol

IUPAC Name

3-chloro-2-iodo-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H9ClINO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3

InChI Key

KUFWRVNWJLDSPE-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C(=CC=C1)Cl)I)OC

Origin of Product

United States

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